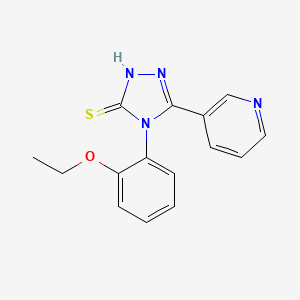

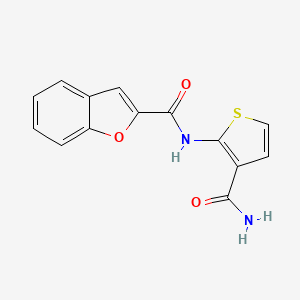

![molecular formula C18H18N4O2S3 B2482946 5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946206-43-5](/img/structure/B2482946.png)

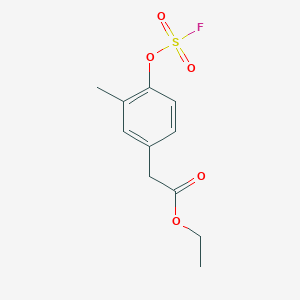

5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds related to the given molecule often involves complex reactions including cyclization, sulfonation, and the incorporation of various functional groups to achieve the desired structure. For instance, a related process involves the synthesis of sulfonamides incorporating thiophene moieties via Suzuki cross-coupling reactions, indicating the use of palladium catalysis to forge carbon-sulfur bonds crucial for constructing the thiophene scaffold (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of several key functional groups: sulfonamide, thiophene, and triazole rings. These groups contribute to the molecule's binding properties and interactions. X-ray crystallography and computational methods like DFT calculations can provide insights into the geometry, electronic structure, and interaction potential of the molecule with various biological targets or materials. A study by Leitāns et al. (2013) on related sulfonamide structures highlighted how these functional groups interact with the active sites of enzymes, offering a foundation for understanding the molecular interactions at play (Leitāns et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with such structural complexity often include nucleophilic substitution, addition reactions, and cyclization. The presence of a sulfonamide group can lead to reactions with electrophiles or act as a leaving group under certain conditions. The thiophene and triazole rings offer sites for substitution reactions, potentially leading to the formation of various derivatives with altered chemical and physical properties. Research by Filimonov et al. (2017) on similar compounds illustrates the reactivity of cyanothioacetamides and sulfonyl azides under diazo transfer conditions, indicating the synthetic versatility of these molecules (Filimonov et al., 2017).

科学的研究の応用

Synthesis and Biological Applications :

- A study by El-Sherief et al. (2011) discusses the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles. The paper highlights the synthetic pathways that might be relevant for compounds like the one .

- Hafez et al. (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as antitumor and antibacterial agents. This indicates the possible biomedical applications of similar compounds.

- Research by Prugh et al. (1991) on thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides explores their activity as ocular hypotensive agents, relevant for glaucoma treatment.

Chemical Properties and Synthesis Techniques :

- Katritzky et al. (2000) focus on a novel one-step synthesis of thiazolo[3,2-b]1,2,4-triazoles, which are structurally related to the compound of interest and may share similar synthetic pathways.

- The work of Ceylan et al. (2014) on synthesizing new hybrid molecules containing azole moieties provides insights into the chemical behavior and potential applications of such compounds.

Potential Pharmacological Applications :

- Sahin et al. (2012) investigate azole derivatives, including their synthesis and antimicrobial activity, suggesting potential pharmacological uses for similar compounds.

Cytotoxicity and Anticancer Properties :

- A study by Arsenyan et al. (2016) on the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines may offer parallels for the assessment of related compounds.

Antileishmanial Activity :

- Süleymanoğlu et al. (2017) conducted an antileishmanial activity study on 4-amino-1,2,4-triazole derivatives, indicating the potential of similar compounds in treating parasitic infections.

特性

IUPAC Name |

5-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S3/c1-12-5-3-4-6-15(12)17-20-18-22(21-17)14(11-25-18)9-10-19-27(23,24)16-8-7-13(2)26-16/h3-8,11,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZWTKNNDSGIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

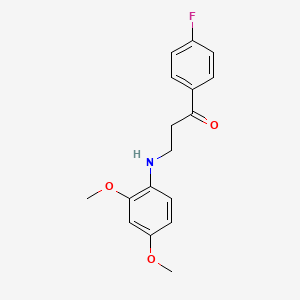

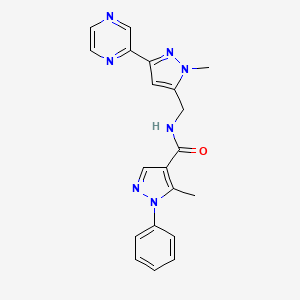

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

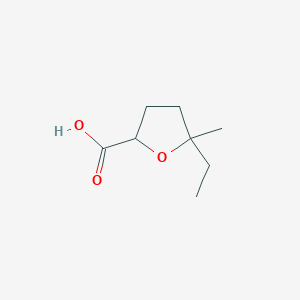

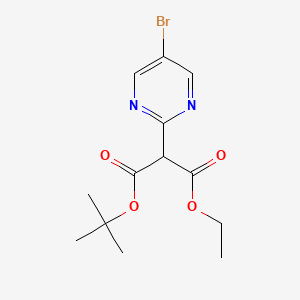

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

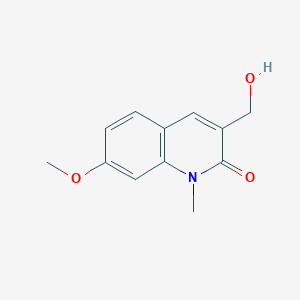

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

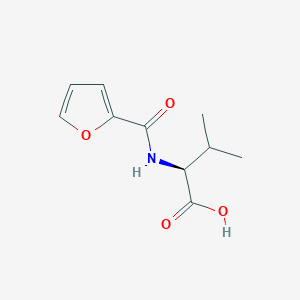

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)